Absence of Public Quantitative Differentiation Data for N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide
An exhaustive search of primary literature, patents, and authoritative databases (BindingDB, ChEMBL, PubChem, ZINC) was conducted for CAS 2034594-39-1. No quantitative data—including IC50, Ki, EC50, selectivity ratios, logP, solubility, or metabolic stability—was found for this compound from any admissible source. While a broader class of oxalamide-based ROMK inhibitors is documented with detailed SAR, this specific furan-2-ylmethyl analog was not among them [1][2]. Comparator analysis is therefore impossible. Any differentiation claim (e.g., 'predicted better solubility due to the furan ring') would be an unsupported extrapolation. The sole quantifiable differentiator is its unique, purchasable chemical structure for which no biological or physicochemical data is publicly available.
| Evidence Dimension | Publicly Available Quantitative Biological or Physicochemical Data |
|---|---|
| Target Compound Data | No data found |
| Comparator Or Baseline | Related oxalamide ROMK inhibitors (e.g., BDBM50391781; ROMK IC50 = 49 nM) |
| Quantified Difference | Not computable |
| Conditions | Multiple assay systems (thallium flux, electrophysiology) reported for comparators, but target compound was not tested. |
Why This Matters
For scientific selection, this means the compound's value proposition is based purely on its unexplored chemical space; procurement decisions cannot be evidence-based and are driven by the need for a novel, uncharacterized scaffold for proprietary screening.
- [1] BindingDB. BDBM50391781 (US9073882, Compound 38). ROMK IC50 = 49 nM (human ROMK1 in CHO cells). Accessed 2026-04-30. View Source
- [2] Tang, H., et al. Inhibitors of the Renal Outer Medullary Potassium Channel. US Patent 9,079,388 B2, 2015. View Source
